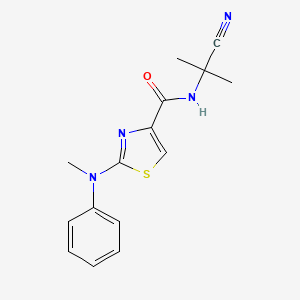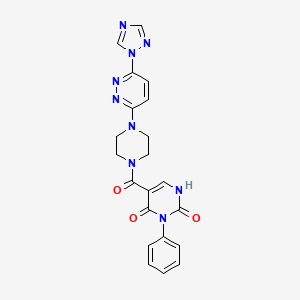
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide, also known as CTZ, is a synthetic compound that has been extensively studied for its pharmacological properties. CTZ belongs to the class of thiazole compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been proposed that N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide in lab experiments include its wide range of pharmacological activities and its relatively low toxicity. However, the limitations of using N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide include its high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several potential future directions for research on N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide. These include studying its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide could also be studied for its potential in the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Conclusion:
In conclusion, N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide is a synthetic compound that has been extensively studied for its pharmacological properties. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has a potential for use in the treatment of neurodegenerative diseases, cancer, and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide and to identify potential targets for its pharmacological activity.
Méthodes De Synthèse
The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide involves the reaction of 2-(N-methylanilino)-1,3-thiazole-4-carboxamide with 2-bromo-2-methylpropionitrile in the presence of a base. This reaction results in the formation of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide as a white solid. The synthesis of N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied, and various modifications to the reaction conditions have been reported in the literature.
Applications De Recherche Scientifique
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide has also been found to have a neuroprotective effect and has been studied for its potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-15(2,10-16)18-13(20)12-9-21-14(17-12)19(3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVZWYHPEIHVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CSC(=N1)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanopropan-2-yl)-2-(N-methylanilino)-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-({4-Ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-5-phenylthiophene-3-carboxamide](/img/structure/B2474418.png)



![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)


![N-(4-ethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2474432.png)
![N-[(2-chlorophenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2474433.png)
![2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2474434.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2474439.png)